molecular formula C13H8ClNS B2797290 2-Chloro-6-(phenylsulfanyl)benzonitrile CAS No. 38615-62-2

2-Chloro-6-(phenylsulfanyl)benzonitrile

Cat. No.: B2797290
CAS No.: 38615-62-2
M. Wt: 245.72
InChI Key: JOIHPWZUQCSMJJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(phenylsulfanyl)benzonitrile is an organic compound with the molecular formula C13H8ClNS It is characterized by the presence of a chloro group, a phenylsulfanyl group, and a benzonitrile moiety

Scientific Research Applications

2-Chloro-6-(phenylsulfanyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(phenylsulfanyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(phenylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or alkoxides.

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(phenylsulfanyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Chlorobenzonitrile: Shares the chloro and nitrile groups but lacks the phenylsulfanyl group.

    2-Chloro-6-mercapto benzonitrile: Similar structure but with a mercapto group instead of a phenylsulfanyl group.

Uniqueness: 2-Chloro-6-(phenylsulfanyl)benzonitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-6-phenylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIHPWZUQCSMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

U.S. Pat. No. 3,711,513 teaches the preparation of 1-chloro-thioxanthone by reacting 2,6-dichloro-benzonitrile with an alkali metal salt of thiophenol to obtain 2-chloro-6-phenylthio-benzonitrile, which is reacted with polyphosphoric acid to give 1-chloro-9-imino-thioxanthene, this latter product being hydrolysed to 1-chloro-thioxanthone.
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